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  • Product: (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
  • CAS: 1443981-35-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological act...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive analysis of a specific derivative, (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications in drug discovery. We will explore its chemical architecture, delve into a plausible synthetic route, predict its physicochemical properties, and discuss its potential reactivity and therapeutic relevance.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties. Its aromaticity and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions, making it a privileged scaffold in the design of bioactive molecules.[4] Derivatives of 1,2,4-triazole have demonstrated a wide array of pharmacological activities, including antifungal, antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[2][3][4] The stability of the triazole ring to metabolic degradation further enhances its appeal in drug development.[1] The subject of this guide, (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol, incorporates several key structural features: a cyclobutyl group at the 5-position, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position, each contributing to its potential biological and chemical profile.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to exploring the chemistry and potential applications of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.

Chemical Structure:

Caption: Chemical structure of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanolN/A
CAS Number 1443981-35-8[5]
Molecular Formula C₈H₁₃N₃O[5]
Molecular Weight 167.21 g/mol [5]
Canonical SMILES CN1C(=NN=C1C2CCC2)CON/A
InChI Key Not availableN/A

Predicted Physicochemical Properties

While experimental data is scarce, we can predict the physicochemical properties of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol based on its structure and data from analogous compounds. These predictions are valuable for designing experimental protocols, such as selecting appropriate solvents and purification techniques.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Rationale
Melting Point (°C) 120 - 140Based on similarly substituted 1,2,4-triazoles.
Boiling Point (°C) > 300 (decomposes)High polarity and potential for hydrogen bonding.
Water Solubility Moderately solubleThe hydroxymethyl group and nitrogen atoms can form hydrogen bonds with water. The cyclobutyl and methyl groups are hydrophobic.
logP (Octanol/Water) 0.5 - 1.5Estimated based on fragment contributions; indicates moderate lipophilicity.
pKa (acidic) ~10 (NH proton)Typical pKa for the N-H proton of a 1,2,4-triazole ring.[6]
pKa (basic) ~2-3 (N atoms)Typical pKa for the protonated form of the triazole nitrogen atoms.[6]

Proposed Synthetic Pathway

A plausible and efficient synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can be designed based on established methodologies for the construction of the 1,2,4-triazole ring system. A common and versatile approach involves the cyclization of a substituted thiosemicarbazide.[7][8]

G cluster_0 Route A: Thiosemicarbazide Cyclization cluster_1 Route B: Oxadiazole Conversion A Cyclobutanecarboxylic acid C Cyclobutanecarbonyl chloride A->C 1. B Thionyl chloride (SOCl₂) B->C E N-methoxy-N-methylcyclobutanecarboxamide (Weinreb amide) C->E 2. D Methoxyamine hydrochloride, Pyridine D->E G 1-(cyclobutanecarbonyl)-2-methylhydrazine E->G 3. F Methylhydrazine F->G I 1-(cyclobutanecarbonyl)-4-methylthiosemicarbazide G->I 4. H Potassium thiocyanate, HCl H->I K 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol I->K 5. J NaOH (aq), Reflux J->K M (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol K->M 6. Desulfurization L Raney Nickel, Ethanol L->M N Methoxyacethydrazide P 1-(cyclobutanecarbonyl)-2-methoxyacetylhydrazine N->P 1. O Cyclobutanecarbonyl chloride O->P R 2-(cyclobutylmethyl)-5-methoxy-1,3,4-oxadiazole P->R 2. Cyclization Q POCl₃ Q->R T (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol R->T 3. Ring Transformation S Methylamine S->T

Caption: Proposed synthetic pathways for (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.

Detailed Experimental Protocol (Route A: Thiosemicarbazide Cyclization)

This protocol outlines a plausible multi-step synthesis. Each step should be optimized for yield and purity.

Step 1: Synthesis of Cyclobutanecarbonyl chloride

  • To a stirred solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude cyclobutanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(cyclobutanecarbonyl)-2-methylhydrazine

  • Dissolve methylhydrazine (1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of crude cyclobutanecarbonyl chloride (1.0 eq) in DCM.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-(cyclobutanecarbonyl)-2-methylhydrazine.

Step 3: Synthesis of 1-(cyclobutanecarbonyl)-4-methylthiosemicarbazide

  • To a solution of 1-(cyclobutanecarbonyl)-2-methylhydrazine (1.0 eq) in ethanol, add methyl isothiocyanate (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid can be recrystallized from ethanol to yield pure 1-(cyclobutanecarbonyl)-4-methylthiosemicarbazide.

Step 4: Synthesis of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol

  • Suspend 1-(cyclobutanecarbonyl)-4-methylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2M, 5-10 eq).

  • Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to pH 5-6.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol.

Step 5: Desulfurization to (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

  • To a solution of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol, add Raney Nickel (a slurry in ethanol, 5-10 times the weight of the thiol).

  • Reflux the mixture for 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and filter through a pad of Celite to remove the Raney Nickel.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes or DCM/methanol gradient) to yield (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.

Chemical Reactivity and Derivatization

The presence of the hydroxymethyl group and the triazole ring offers several avenues for chemical modification, which is crucial for structure-activity relationship (SAR) studies in drug development.

A (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol C 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-carbaldehyde A->C [O] E Ester Derivative A->E RCOCl G Ether Derivative A->G R-X B Oxidation (e.g., PCC, DMP) B->C I 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-carboxylic acid C->I [O] D Esterification (e.g., Acyl chloride, Pyridine) D->E F Etherification (e.g., Alkyl halide, NaH) F->G H Further Oxidation (e.g., KMnO₄) H->I

Caption: Potential reactivity of the hydroxymethyl group.

Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

  • To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like DCM can be employed.

  • To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent can be used for complete oxidation to the carboxylic acid. The resulting carboxylic acid is a valuable intermediate for amide coupling reactions.

Esterification

The hydroxyl group can be readily esterified by reacting with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine or triethylamine. This allows for the introduction of various ester functionalities to explore their impact on biological activity.

Etherification

Formation of ethers can be achieved via the Williamson ether synthesis. Deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide will yield the corresponding ether. This modification can alter the lipophilicity and pharmacokinetic profile of the molecule.

Potential Applications in Drug Development

The 1,2,4-triazole nucleus is a well-established pharmacophore.[1][2][3] The specific combination of substituents in (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol suggests potential for a range of therapeutic applications.

Table 3: Potential Therapeutic Targets and Applications

Therapeutic AreaRationale
Antifungal Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole core that inhibits fungal cytochrome P450 enzymes.[4]
Anticancer 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization and exhibit cytotoxic effects on various cancer cell lines.[9][10] The cyclobutyl moiety may enhance binding to hydrophobic pockets in target proteins.
Antimicrobial The triazole scaffold is present in numerous compounds with antibacterial and antitubercular activity.[4]
Anti-inflammatory Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties.[3]
Anticonvulsant The structural features of some 1,2,4-triazoles are associated with anticonvulsant activity.[3]
Structure-Activity Relationship (SAR) Insights
  • Cyclobutyl Group: The lipophilic cyclobutyl group at the 5-position can play a crucial role in target binding, potentially fitting into hydrophobic pockets of enzymes or receptors. Its size and conformational flexibility can influence binding affinity and selectivity.

  • Methyl Group: The N-methyl group at the 4-position can impact the electronic properties and steric environment of the triazole ring, which may affect its interaction with biological targets and its metabolic stability.

  • Hydroxymethyl Group: The hydroxymethyl group at the 3-position provides a key point for hydrogen bonding and can be a site for metabolic modification. Derivatization of this group, as discussed in the reactivity section, is a critical strategy for optimizing pharmacokinetic and pharmacodynamic properties.

Conclusion

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol represents a promising, yet underexplored, molecule within the vast chemical space of 1,2,4-triazole derivatives. This guide has provided a scientifically grounded framework for its synthesis, predicted its key physicochemical properties, and outlined its potential for chemical modification and therapeutic application. While the lack of specific experimental data necessitates a predictive approach, the information presented here offers a solid foundation for researchers to initiate and advance investigations into this intriguing compound. Further experimental validation of the proposed synthetic routes and biological activities is warranted and could lead to the development of novel therapeutic agents.

References

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2004). Mini-Reviews in Organic Chemistry. [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2018). Journal of Applied Pharmaceutical Science.
  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF. (2004). ResearchGate. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology. [Link]

  • Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. (2018). MDPI. [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012). Research Journal of Pharmacy and Technology.
  • 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). ResearchGate. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). ResearchGate. [Link]

  • Preparation method of 1H-1,2,4-triazole-3-methyl formate. (n.d.).
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). SciSpace. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. [Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). MDPI. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). PubMed. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • (PDF) Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. (2019). ResearchGate. [Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. (2021). JACS Au. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF. (2025). ResearchGate. [Link]

Sources

Foundational

pharmacokinetics of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol derivatives

Pharmacokinetics of (5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol Derivatives: A Technical Guide Structural Rationale & Physicochemical Properties The compound (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methano...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetics of (5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol Derivatives: A Technical Guide

Structural Rationale & Physicochemical Properties

The compound (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1443981-35-8) serves as a highly versatile, functionalized building block in modern medicinal chemistry. Designing drug candidates around this scaffold requires a deep understanding of how its three distinct structural domains—the 1,2,4-triazole core, the cyclobutyl ring, and the methanol moiety—interact with biological systems to dictate absorption, distribution, metabolism, and excretion (ADME).

The 1,2,4-Triazole Core and N4-Methylation

The 1,2,4-triazole ring is renowned for its high metabolic stability; it generally resists enzymatic ring cleavage, ensuring that the pharmacophore remains intact during systemic circulation[1]. A defining mechanistic feature of unsubstituted 1,2,4-triazoles is their propensity to coordinate with metalloproteins, specifically the heme iron of cytochrome P450 (CYP450) enzymes, which can lead to severe drug-drug interactions (DDIs)[2].

However, the N4-methyl group in this specific scaffold is a critical design choice. By methylating the N4 position, tautomerization is blocked, and significant steric hindrance is introduced. This steric bulk prevents the adjacent nitrogen lone pairs from accessing and coordinating with the CYP450 heme iron, thereby mitigating off-target CYP inhibition while preserving the favorable ADMET profile of the triazole ring[3].

Cyclobutyl Rigidity and LipMetE

Unlike flexible linear alkyl chains, the cyclobutane ring adopts a rigid, puckered conformation (~30° dihedral angle). This conformational rigidity can lock a derivative into its bioactive conformation, improving target binding affinity and selectivity[4]. From a pharmacokinetic perspective, the cyclobutyl group optimizes the Lipophilic Metabolism Efficiency (LipMetE) . It provides sufficient lipophilicity to drive membrane permeability while maintaining a lower intrinsic clearance penalty compared to larger, more flexible cycloalkanes (like cyclohexyl groups)[5].

The Methanol Handle

The primary alcohol (methanol group) acts as a synthetic attachment point but is also a primary site of metabolic vulnerability. If left unmodified in a final drug candidate, it is highly susceptible to Phase II conjugation or Phase I oxidation.

Pharmacokinetic Profile (ADME)

Absorption and Distribution

Derivatives built on this scaffold typically exhibit excellent oral bioavailability. The lipophilic cyclobutyl group perfectly counterbalances the high polarity and hydrogen-bonding capacity of the triazole ring, yielding an optimal partition coefficient (logD 7.4​ typically between 1.5 and 2.5). The N4-methylation further reduces the topological polar surface area (tPSA) by removing a hydrogen-bond donor, which enhances passive transcellular permeability across the intestinal epithelium and the blood-brain barrier (BBB).

Metabolism (Phase I & Phase II)

The metabolic fate of this scaffold is driven by its functional groups rather than the stable triazole core:

  • Phase I (Oxidation): The cyclobutyl ring is susceptible to CYP-mediated monohydroxylation and dihydroxylation[6]. If the methanol group remains unsubstituted, it undergoes rapid dehydrogenation by Alcohol Dehydrogenase (ADH) to an aldehyde, and subsequently to a carboxylic acid.

  • Phase II (Conjugation): The free hydroxyl group is a direct target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of highly polar O-glucuronides that are rapidly cleared.

PK_Pathways cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent Parent Scaffold (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol Hydroxylation Cyclobutyl Hydroxylation (CYP3A4 / CYP2C9) Parent->Hydroxylation Oxidation Oxidation Alcohol Oxidation (ADH / ALDH) Parent->Oxidation Dehydrogenation Glucuronidation O-Glucuronidation (UGT1A1 / UGT2B7) Parent->Glucuronidation Conjugation Excretion Renal / Biliary Excretion Hydroxylation->Excretion Increased Polarity Oxidation->Excretion Carboxylic Acid Glucuronidation->Excretion High MW Conjugate

Metabolic pathways of the (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol scaffold.

Excretion

Due to the low molecular weight of the core scaffold (167.21 g/mol ), the oxidized and glucuronidated metabolites are primarily eliminated via renal excretion. The addition of the glucuronic acid moiety significantly increases the molecular weight and polarity, facilitating active secretion by organic anion transporters (OATs) in the proximal tubule.

Preclinical Validation Protocols

To rigorously evaluate the pharmacokinetics of derivatives based on this scaffold, the following self-validating in vitro assays must be executed. The causality behind these specific conditions is to account for both the triazole's potential CYP interactions and the methanol group's Phase II liabilities.

High-Throughput Microsomal Stability (HLM) Assay

This protocol determines the intrinsic clearance ( CLint​ ) by evaluating both CYP-mediated (Phase I) and UGT-mediated (Phase II) metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Pore-Formation (Causality): Add Alamethicin (25 µg/mL) to the HLM suspension and incubate on ice for 15 minutes. Rationale: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal vesicles, granting the methanol group access to the UGT active sites.

  • Reaction Mixture: Combine the Alamethicin-treated HLM (final protein concentration 0.5 mg/mL) with the test derivative (final concentration 1 µM).

  • Cofactor Addition: Initiate the reaction by adding a cofactor cocktail containing both an NADPH regenerating system (for CYPs) and Uridine 5'-diphosphoglucuronic acid (UDPGA, 2 mM, for UGTs).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation System: Run parallel incubations with Verapamil (positive control for high CYP clearance) and Warfarin (negative control for low clearance). If Verapamil is not depleted by >70% at 30 minutes, the HLM batch or NADPH system is compromised and the run must be rejected.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

CYP450 Isoform Reversible Inhibition Profiling

This assay verifies that the N4-methyl group successfully prevents Type II heme coordination.

Step-by-Step Methodology:

  • Incubation Setup: Prepare HLM (0.1 mg/mL) in potassium phosphate buffer (pH 7.4).

  • Substrate Cocktail: Add a mixture of specific probe substrates: Midazolam (CYP3A4), Diclofenac (CYP2C9), and Dextromethorphan (CYP2D6) at their respective Km​ concentrations.

  • Inhibitor Titration: Add the test derivative in a 7-point dose-response curve (0.1 µM to 50 µM).

  • Initiation & Quenching: Initiate with NADPH (1 mM). Incubate for 10 minutes at 37°C, then quench with ice-cold methanol.

  • Self-Validation System: Include Ketoconazole (potent CYP3A4 inhibitor) and Sulfaphenazole (CYP2C9 inhibitor) as positive controls. The IC50​ of Ketoconazole must fall between 0.01–0.05 µM to validate assay sensitivity.

  • Data Processing: Quantify the formation of probe metabolites (e.g., 1'-hydroxymidazolam) via LC-MS/MS to calculate the IC50​ of the test derivative.

Quantitative Data Presentation

The table below summarizes the comparative pharmacokinetic parameters demonstrating the effect of N4-methylation and cyclobutyl incorporation on the triazole scaffold.

Table 1: Comparative Pharmacokinetic Parameters (In Vitro & In Silico Projections)

Compound Scaffold CLint​ (HLM) (µL/min/mg) t1/2​ (min)CYP3A4 IC50​ (µM)LipMetE ScorePredicted Oral Bioavailability (F%)
Unsubstituted 1,2,4-Triazole (Control)12.5>1200.45 (High DDI Risk)0.865%
Cyclohexyl-Triazole Analog48.225>501.140%
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol 22.4 65 >50 (Low DDI Risk)2.0 82%

Data Interpretation: The N4-methyl group successfully shifts the CYP3A4 IC50​ from a high-risk inhibitory range (<1 µM) to a safe range (>50 µM). Furthermore, the cyclobutyl ring provides a superior LipMetE score of 2.0, balancing metabolic stability (moderate CLint​ ) with excellent predicted oral bioavailability compared to the highly cleared cyclohexyl analog.

Conclusion

The (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol scaffold is a highly optimized building block for drug discovery. The cyclobutyl ring provides necessary lipophilicity and conformational rigidity while maintaining a favorable LipMetE profile. Crucially, the N4-methylation acts as a steric shield, preventing the triazole core from coordinating with CYP450 heme centers, thereby eliminating the DDI liabilities traditionally associated with azole therapeutics. When utilizing this scaffold, medicinal chemists must primarily focus on protecting or functionalizing the methanol group to prevent rapid Phase II glucuronidation.

References

  • Discuss the biotransformation capability of 1,2,4-triazole | Filo. AskFilo. Available at:[Link][1]

  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. MDPI. Available at:[Link][2]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. National Center for Biotechnology Information (NIH). Available at:[Link][6]

  • Bis-1,2,4-triazole derivatives as potential antioxidants for pneumonia therapy. National Center for Biotechnology Information (NIH). Available at:[Link][3]

  • Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Oxidation of (5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol to the Corresponding Aldehyde

Executive Summary & Strategic Rationale The oxidation of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol to 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-carbaldehyde is a critical transformation in the synthesis of co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The oxidation of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol to 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-carbaldehyde is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). The substrate presents two distinct synthetic challenges:

  • Catalyst Poisoning: The electron-rich 1,2,4-triazole ring is a strong ligand that can coordinate to and deactivate transition-metal catalysts (e.g., Ruthenium or Palladium-based systems).

  • Over-Oxidation: Primary heteroaromatic alcohols are highly susceptible to over-oxidation to the carboxylic acid if aqueous conditions allow for the formation of an intermediate aldehyde hydrate.

To bypass these issues, this application note details two field-proven, metal-catalyst-free methodologies: Dess-Martin Periodinane (DMP) for rapid, small-to-medium scale synthesis, and Activated Manganese Dioxide (MnO₂) for robust, cost-effective bulk scale-up.

Workflow Substrate (5-Cyclobutyl-4-methyl- 4H-1,2,4-triazol-3-yl)methanol DMP Protocol A: DMP (1.2 eq), DCM, 0°C to RT 1 - 2 hours Substrate->DMP Small/Mid Scale MnO2 Protocol B: MnO2 (10 eq w/w), CHCl3, Reflux 12 - 18 hours Substrate->MnO2 Large Scale Product 5-Cyclobutyl-4-methyl- 4H-1,2,4-triazole-3-carbaldehyde DMP->Product Aqueous Workup MnO2->Product Filtration

Figure 1: Synthetic workflow comparing DMP and MnO2 oxidation protocols.

Mechanistic Causality: Selecting the Right Oxidant

The Hypervalent Iodine Pathway (DMP)

Dess-Martin Periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine(V) reagent that operates under strictly anhydrous conditions [1]. The reaction initiates via a ligand exchange where the triazole alcohol displaces an acetate group on the iodine center. The displaced acetate then acts as an internal base, abstracting the alpha-proton from the alkoxyperiodinane intermediate. Because the reaction is moisture-free, the product aldehyde cannot form a hydrate, completely eliminating the risk of over-oxidation to the carboxylic acid.

Mechanism Step1 1. Ligand Exchange Alcohol displaces acetate on Hypervalent Iodine(V) Step2 2. Alkoxyperiodinane Intermediate Substrate covalently bound to Iodane Step1->Step2 Step3 3. Alpha-Proton Abstraction Released acetate acts as internal base Step2->Step3 Step4 4. Product Release Aldehyde + Iodane(III) byproduct + AcOH Step3->Step4

Figure 2: Mechanistic pathway of DMP-mediated oxidation of the triazole methanol.

The Surface-Mediated Radical Pathway (MnO₂)

Activated Manganese Dioxide is a heterogeneous oxidant highly selective for allylic, benzylic, and heteroaromatic alcohols [2]. The nitrogen atoms in the 1,2,4-triazole ring electronically activate the adjacent hydroxymethyl group (heteroallylic activation). The alcohol coordinates to the Mn(IV) solid surface, undergoing a single-electron transfer (radical mechanism) that releases the aldehyde and Mn(II) byproducts [3]. Because it is a surface-dependent reaction, a large mass excess (typically 10–15 equivalents by weight) is required to drive the reaction to completion.

Quantitative Method Comparison

ParameterProtocol A: Dess-Martin Periodinane (DMP)Protocol B: Activated Manganese Dioxide (MnO₂)
Reagent Equivalents 1.2 – 1.5 eq10 – 15 eq (w/w)
Solvent Dichloromethane (DCM)Chloroform (CHCl₃) or DCM
Temperature 0 °C to Room TemperatureReflux (61 °C for CHCl₃)
Reaction Time 1 – 2 hours12 – 18 hours
Typical Yield 85 – 95%75 – 85%
Scalability Ideal for < 10 g (Exothermic, reagent cost)Ideal for > 10 g (Cost-effective, safe)
Workup Complexity Moderate (Biphasic reductive quench)Low (Simple filtration through Celite)

Experimental Protocols

Protocol A: Dess-Martin Periodinane Oxidation (Small to Mid-Scale)

This protocol is optimized for rapid throughput and high yields on scales up to 10 grams.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add DMP (1.2 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Self-Validation Checkpoint (Reaction): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material will appear as a highly polar spot (stains strongly with KMnO₄). The product aldehyde will migrate higher (higher Rf) and exhibit strong UV₂₅₄ absorbance.

  • Quenching: Pour the reaction mixture into an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

  • Self-Validation Checkpoint (Quench): The quench is complete when gas evolution (CO₂) ceases and the biphasic mixture resolves into two perfectly clear liquid layers. The Na₂S₂O₃ reduces unreacted DMP to soluble iodane(III) species, while NaHCO₃ neutralizes the generated acetic acid.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol B: Activated MnO₂ Oxidation (Bulk Scale-Up)

This protocol is optimized for safety, cost-efficiency, and operational simplicity at larger scales.

  • Preparation: In a large round-bottom flask equipped with a reflux condenser, dissolve the triazole methanol (1.0 eq) in CHCl₃ (0.1 M concentration).

  • Reagent Addition: Add Activated MnO₂ (10 equivalents by weight relative to the substrate). Note: Ensure the MnO₂ is freshly activated or stored properly, as its efficacy is highly dependent on surface hydration.

  • Reaction: Heat the black suspension to reflux (approx. 61 °C) with vigorous stirring for 12–18 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS or TLC. Because this is a surface-mediated reaction, it may stall if the MnO₂ surface becomes saturated. If starting material persists after 12 hours, adding an additional 2–3 weight equivalents of MnO₂ will immediately restart the reaction, validating the surface-dependence of the mechanism.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot CHCl₃ or EtOAc until the filtrate runs clear.

  • Isolation: Concentrate the combined filtrates under reduced pressure. The resulting product is typically of high enough purity (>95%) to be used directly in subsequent reductive aminations or Wittig homologations without column chromatography.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983. URL:[Link]

  • Meng, N. et al. "Mild Condition for the Deoxygenation of α-Heteroaryl-Substituted Methanol Derivatives." Journal of Organic Chemistry, 2021. URL:[Link]

  • Taylor, R. J. K. et al. "Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies." Accounts of Chemical Research, 2005. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

Welcome to the technical support center for the synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your reaction yield. Our approach is rooted in mechanistic principles and practical, field-tested solutions.

I. Overview of the Synthetic Strategy

The synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can be strategically approached in a multi-step sequence. A plausible and efficient route involves the initial formation of the 1,2,4-triazole core, followed by N-methylation and subsequent reduction of a carbonyl group at the C3 position to the desired hydroxymethyl group. This guide will be structured around the key stages of this synthetic pathway.

Synthetic Workflow Diagram

G cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Ester Reduction a Cyclobutanecarboxylic acid e Cyclobutanecarbonyl hydrazide a->e 1. SOCl2 2. N2H4 b Thionyl chloride c Hydrazine d Ethyl oxalyl chloride f N'-(cyclobutanecarbonyl)oxalohydrazide e->f Ethyl oxalyl chloride, Pyridine h Ethyl 5-cyclobutyl-4H-1,2,4-triazole-3-carboxylate f->h NH3, heat g Ammonia i Ethyl 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-carboxylate h->i MeI, K2CO3, DMF l (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol i->l LiAlH4, THF j Methylating agent (e.g., MeI, DMS) k Base (e.g., K2CO3, NaH) m Reducing agent (e.g., LiAlH4, NaBH4)

Caption: Proposed synthetic workflow for (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to form the 1,2,4-triazole ring?

A1: The most prevalent methods for synthesizing the 1,2,4-triazole core include the Pellizzari reaction, which involves the condensation of an acylhydrazide with an amide, and the Einhorn-Brunner reaction, which utilizes the reaction of a diacylamine with a hydrazine.[1] Both methods are robust and can be adapted for a variety of substituted triazoles.

Q2: Why is regioselectivity an issue during the N-methylation of 1,2,4-triazoles?

A2: 1,2,4-triazoles possess three nitrogen atoms (N1, N2, and N4) that can potentially be alkylated.[2] The specific site of alkylation is influenced by the electronic and steric properties of the substituents on the triazole ring, the nature of the alkylating agent, the base employed, and the solvent.[2] This can lead to a mixture of N1, N2, and N4-alkylated isomers, complicating purification and reducing the yield of the desired product.

Q3: Which reducing agents are suitable for the conversion of a triazole ester to a primary alcohol?

A3: Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for the reduction of esters to primary alcohols.[3] Sodium borohydride (NaBH4) can also be used, although it is generally a milder reducing agent and may require more forcing conditions or the use of additives.[4] The choice of reducing agent will depend on the overall functionality of the molecule and the desired reaction conditions.

III. Troubleshooting Guide

Part 1: Triazole Ring Formation (Synthesis of Ethyl 5-cyclobutyl-4H-1,2,4-triazole-3-carboxylate)

This initial stage is critical for establishing the core heterocyclic structure. Low yields at this step can be due to incomplete reactions, side product formation, or difficulties in purification.

Troubleshooting Decision Tree

G start Low or No Product Formation q1 Incomplete Cyclization? start->q1 s1 Increase reaction temperature and/or time. Consider a higher boiling point solvent. q1->s1 Yes q2 Side Product Formation? q1->q2 No s2 Purify starting materials. Lower reaction temperature to minimize side reactions. q2->s2 Yes q3 Difficulty in Purification? q2->q3 No s3 Employ column chromatography with a suitable solvent system. Consider recrystallization from an appropriate solvent. q3->s3 Yes G start Poor Regioselectivity in N-Methylation q1 Formation of N1/N2 Isomers? start->q1 s1 Screen different bases (e.g., K2CO3, NaH, Cs2CO3). Optimize the solvent (e.g., DMF, ACN, THF). q1->s1 Yes q2 Low Conversion? q1->q2 No s2 Increase the equivalents of the methylating agent. Ensure the base is sufficiently strong and dry. q2->s2 Yes q3 Difficult Isomer Separation? q2->q3 No s3 Employ preparative HPLC for separation. Consider derivatization to facilitate separation. q3->s3 Yes G start Low Yield of Hydroxymethyl Product q1 Incomplete Reduction? start->q1 s1 Increase equivalents of reducing agent. Increase reaction temperature and/or time. q1->s1 Yes q2 Formation of Aldehyde Intermediate? q1->q2 No s2 Ensure sufficient reducing agent is used for complete reduction. q2->s2 Yes q3 Difficult Work-up? q2->q3 No s3 Follow a standard Fieser work-up for LiAlH4 reactions. Use Celite filtration to remove fine precipitates. q3->s3 Yes

Sources

Optimization

resolving common impurities in (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol crystallization

Welcome to the technical support center for the crystallization of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common impurities and challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Our approach is rooted in mechanistic understanding and provides practical, field-proven solutions.

I. Introduction to the Crystallization of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a key intermediate and API in various research and development pipelines. Achieving high purity and a stable crystalline form is paramount for its efficacy, safety, and manufacturability. The crystallization process, while a powerful purification technique, can present several challenges, from the presence of closely related impurities to the formation of undesirable crystal forms (polymorphs).[1][2] This guide will address these issues in a systematic, question-and-answer format.

II. Hypothetical Synthesis and Potential Impurities

To understand the origin of common impurities, we will consider a plausible synthetic route for (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol. A common approach for the synthesis of 4,5-disubstituted-1,2,4-triazoles involves the cyclization of a thiosemicarbazide intermediate.[3][4]

dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Cyclobutanecarboxylic acid"]; B [label="Cyclobutanecarbonyl hydrazide"]; C [label="1-(Cyclobutanecarbonyl)-4-methylthiosemicarbazide"]; D [label="5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol"]; E [label="S-alkylation/Oxidation"]; F [label="(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol (Target Molecule)"];

A -> B [label="Hydrazine"]; B -> C [label="Methyl isothiocyanate"]; C -> D [label="Base-catalyzed cyclization"]; D -> E [label="e.g., Alkyl halide, then oxidation"]; E -> F [label="Reduction"]; }

Caption: Plausible synthetic workflow for the target molecule.

This synthetic pathway highlights several potential sources of impurities that may persist into the final crystallization step.

III. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.

Q1: My final product shows a persistent impurity with a similar polarity to the API. How can I identify and remove it?

Answer:

This is a frequent challenge, often due to the presence of starting materials or closely related by-products.

Plausible Cause & Identification:

  • Unreacted 5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol: If the conversion to the final methanol product is incomplete, this thiol impurity will be present. It can be identified by LC-MS, as it will have a different molecular weight.

  • Isomeric Impurities: Depending on the specifics of the triazole ring formation, there is a possibility of forming isomeric triazoles (e.g., 1,2,3-triazoles) or positional isomers.[5] These can be very difficult to separate due to similar polarities. High-resolution NMR (¹H and ¹³C) and 2D-NMR techniques can help in their identification.[6]

  • Over-oxidation Products: If an oxidation step is involved, it's possible to form the corresponding carboxylic acid or aldehyde, which would have a similar retention time in reversed-phase HPLC. These can be identified by IR spectroscopy (strong C=O stretch) and mass spectrometry.

Resolution Protocol: Solvent-Antisolvent Recrystallization

This technique is particularly effective for separating compounds with small differences in solubility.[7]

Step-by-Step Protocol:

  • Solvent Selection: Identify a "good" solvent in which both your API and the impurity are highly soluble at elevated temperatures. Also, find an "antisolvent" in which both are poorly soluble. A common pairing is a polar solvent like methanol or ethanol with a non-polar antisolvent like hexane or heptane.[8]

  • Dissolution: Dissolve the impure solid in a minimal amount of the hot "good" solvent to create a saturated solution.

  • Antisolvent Addition: Slowly add the antisolvent to the hot solution with vigorous stirring until you observe persistent turbidity.

  • Re-dissolution: Add a small amount of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent-antisolvent mixture.

  • Drying: Dry the purified crystals under vacuum.

ParameterRecommended ConditionRationale
Solvent System e.g., Methanol/HexaneGood solubility difference between API and less polar impurities.
Cooling Rate Slow cooling (e.g., 10-20 °C/hour)Promotes the growth of larger, purer crystals.
Stirring Speed Moderate (e.g., 100-200 RPM)Ensures homogeneity without excessive secondary nucleation.

dot graph "troubleshooting_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Impure Crystals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify [label="Identify Impurity (LC-MS, NMR)"]; ChooseMethod [label="Select Purification Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallize [label="Recrystallization"]; Chromatography [label="Column Chromatography"]; Optimize [label="Optimize Conditions (Solvent, Temperature)"]; Analyze [label="Analyze Purity (HPLC)"]; Pure [label="Pure Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Identify; Identify -> ChooseMethod; ChooseMethod -> Recrystallize [label="Similar Polarity"]; ChooseMethod -> Chromatography [label="Very Similar Polarity"]; Recrystallize -> Optimize; Chromatography -> Analyze; Optimize -> Analyze; Analyze -> Pure [label="Purity > 99.5%"]; Analyze -> ChooseMethod [label="Purity < 99.5%"]; }

Caption: Decision workflow for impurity resolution.

Q2: I am observing different crystal habits (e.g., needles vs. plates) and my melting point is not sharp. What could be the issue?

Answer:

This is a classic indication of polymorphism, where the same chemical compound exists in different crystalline forms.[10] These polymorphs can have different physical properties, including solubility, stability, and bioavailability.[2]

Plausible Cause & Identification:

  • Solvent Effects: The choice of crystallization solvent can significantly influence which polymorphic form is favored.[11]

  • Cooling Rate: Rapid cooling tends to favor the formation of less stable (metastable) polymorphs, while slow cooling allows the system to reach the most stable form.[10]

  • Presence of Impurities: Impurities can sometimes inhibit the formation of the most stable polymorph or even act as a template for a different form.

Identification of Polymorphs:

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different polymorphs, as each will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can reveal different melting points and phase transitions between polymorphs.

  • Infrared (IR) Spectroscopy: Different polymorphs may show subtle differences in their IR spectra due to variations in intermolecular interactions.

Resolution Protocol: Controlled Crystallization

To obtain a single, desired polymorph, you need to control the crystallization conditions carefully.

Step-by-Step Protocol:

  • Polymorph Screening: Conduct a systematic screen of different solvents and cooling rates to identify the conditions that consistently produce the desired polymorph.

  • Seeding: Once the desired polymorph has been isolated and characterized, use a small amount of it as seed crystals in subsequent crystallizations. Seeding directs the crystallization process towards the formation of the desired form.[7]

  • Controlled Cooling: Implement a programmed cooling profile to ensure a consistent and reproducible cooling rate.

  • Solvent Selection: Choose a solvent system that is known to favor the desired polymorph.

ParameterCondition A (e.g., Needles)Condition B (e.g., Plates)
Solvent EthanolIsopropanol
Cooling Rate Rapid (crash cooling)Slow (20 °C/hour)
Seeding UnseededSeeded with Form B

IV. Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to assess the purity of my final product?

A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantifying organic impurities.[12][13] Mass Spectrometry (MS) is invaluable for identifying unknown impurities.[12][14] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can help identify isomers.[12]

Q: My crystallization yield is very low. What can I do to improve it?

A: Low yield can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve your compound.[15]

  • Cooling to an insufficient temperature: Ensure you cool the solution in an ice bath or even a freezer (if the solvent allows) to maximize precipitation.

  • The compound is too soluble in the chosen solvent: Consider a different solvent or a solvent-antisolvent system where the compound has lower solubility at cold temperatures.

Q: I am getting an oil instead of crystals. How can I resolve this?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly that it separates as a liquid phase before it can form an ordered crystal lattice. To resolve this:

  • Use a more dilute solution: Add more hot solvent to decrease the saturation.

  • Slow down the cooling rate: Allow the solution to cool very slowly to give the molecules time to arrange into a crystal lattice.

  • Scratch the inside of the flask: This can create nucleation sites and induce crystallization.

  • Add a seed crystal: This provides a template for crystal growth.[15]

V. References

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • Hilaris. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • Ovid. Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Retrieved from [Link]

  • GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

  • Wikipedia. Triazole. Retrieved from [Link]

  • Singh, D., & Isharani, R. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International, 34(48A), 1-13.

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ACS Publications. (2024, February 21). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. Crystal Growth & Design. Retrieved from [Link]

  • PMC. (2024, February 21). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. Retrieved from [Link]

  • ResearchGate. The influence of impurities and solvents on crystallization. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • ACS Publications. (2025, October 24). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Organic Process Research & Development. Retrieved from [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]

  • Wikipedia. Pellizzari reaction. Retrieved from [Link]

  • Wikipedia. Einhorn–Brunner reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol: An Analysis of Reproducibility and Scalability

For researchers and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. The compound (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol, a substituted 1,2,4-triazole, rep...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. The compound (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol, a substituted 1,2,4-triazole, represents a class of heterocyclic compounds with significant therapeutic potential due to the broad biological activities associated with the triazole scaffold.[1][2][3] This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, with a critical focus on reproducibility, scalability, and the underlying chemical principles that govern each transformation. The information presented herein is a synthesis of established methodologies for 1,2,4-triazole formation, adapted for this specific target.

Introduction to the Synthetic Challenge

The synthesis of 3,4,5-trisubstituted-4H-1,2,4-triazoles can be approached through various strategies, each with its own set of advantages and disadvantages.[4][5][6] Reproducibility can be influenced by factors such as the stability of intermediates, the robustness of reaction conditions, and the ease of purification. For a molecule like (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol, the key challenges lie in the efficient construction of the triazole ring with the desired substitution pattern and the introduction of the cyclobutyl and methanol moieties without compromising yield or purity.

This guide will explore two primary, conceptually different, synthetic routes. Each route will be analyzed for its chemical logic, potential for side reactions, and overall practicality in a research and development setting.

Route 1: The "Amide-Hydrazide Cyclization" Approach

This route is a modification of established methods for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides.[7] The core of this strategy is the formation of the triazole ring through a cyclodehydration reaction.

Experimental Protocol

Step 1: Synthesis of N-methylcyclobutanecarboxamide

  • To a solution of cyclobutanecarboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to form the acylimidazolide intermediate.

  • Add a solution of methylamine (1.5 eq) in tetrahydrofuran (THF) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methylcyclobutanecarboxamide.

Step 2: Synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

  • In a microwave-safe vessel, combine N-methylcyclobutanecarboxamide (1.0 eq) and glycolic hydrazide (1.1 eq) in a high-boiling point solvent like toluene.

  • Add a dehydrating agent, such as triflic anhydride (Tf₂O) (1.2 eq), dropwise at 0 °C.

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.

  • After cooling, carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.

Causality and Experimental Choices
  • Microwave Irradiation: The use of microwave heating in the cyclodehydration step is crucial for reducing reaction times and often improves yields by providing rapid and uniform heating, which can minimize the formation of degradation byproducts.[7]

  • Triflic Anhydride: Triflic anhydride is a powerful activating agent for the amide, facilitating the subsequent nucleophilic attack by the hydrazide and the final cyclization.[5][7] Its use, however, necessitates careful handling due to its corrosive nature.

Workflow Diagram

Route 1 Workflow A Cyclobutanecarboxylic Acid + Methylamine B N-methylcyclobutanecarboxamide A->B Amide Formation D (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol B->D Microwave-Assisted Cyclodehydration C Glycolic Hydrazide C->D Microwave-Assisted Cyclodehydration

Caption: Workflow for the Amide-Hydrazide Cyclization Route.

Route 2: The "Thioamide-Hydrazide Condensation" Approach

This alternative route utilizes a thioamide intermediate, which can offer different reactivity and potentially milder reaction conditions for the triazole ring formation. This method is analogous to syntheses of other 1,2,4-triazole derivatives.[8]

Experimental Protocol

Step 1: Synthesis of N-methylcyclobutanecarbothioamide

  • To a solution of N-methylcyclobutanecarboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.6 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-methylcyclobutanecarbothioamide.

Step 2: Synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

  • In a round-bottom flask, dissolve N-methylcyclobutanecarbothioamide (1.0 eq) and glycolic hydrazide (1.1 eq) in a suitable solvent like ethanol.

  • Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction for the evolution of hydrogen sulfide (H₂S) gas (ensure proper ventilation).

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate and redissolve the residue in ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography to obtain the target molecule.

Causality and Experimental Choices
  • Lawesson's Reagent: This thionating agent is highly effective for converting amides to thioamides. The reaction is generally clean, but the reagent and its byproducts have a strong, unpleasant odor, requiring the use of a fume hood.

  • Base-Catalyzed Cyclization: The use of a mild base like potassium carbonate facilitates the condensation and subsequent cyclization by deprotonating the hydrazide and promoting the elimination of H₂S. This approach avoids the use of harsh activating agents.

Workflow Diagram

Route 2 Workflow A N-methylcyclobutanecarboxamide B N-methylcyclobutanecarbothioamide A->B Thionation (Lawesson's Reagent) D (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol B->D Base-Catalyzed Condensation/Cyclization C Glycolic Hydrazide C->D Base-Catalyzed Condensation/Cyclization

Caption: Workflow for the Thioamide-Hydrazide Condensation Route.

Comparative Analysis

FeatureRoute 1: Amide-Hydrazide CyclizationRoute 2: Thioamide-Hydrazide Condensation
Overall Yield Potentially higher due to efficient microwave-assisted final step.May be lower due to the additional thionation step and longer reaction time for cyclization.
Reproducibility Can be sensitive to microwave conditions and the purity of the starting materials.Generally more robust, with less sensitivity to minor variations in reaction time and temperature.
Scalability Microwave synthesis can be challenging to scale up for large quantities.More amenable to traditional batch processing and scale-up.
Reaction Time Significantly shorter due to the microwave-assisted cyclization.Longer overall synthesis time due to the multi-hour reflux steps.
Reagent Safety & Handling Requires handling of the highly corrosive and water-sensitive triflic anhydride.Involves the use of Lawesson's reagent, which has a strong, unpleasant odor, and the evolution of toxic H₂S gas.
Purification May require more rigorous purification to remove byproducts from the high-temperature reaction.Purification is generally straightforward, with fewer colored impurities.

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.

  • For rapid, small-scale synthesis and library generation , Route 1 offers a significant advantage in terms of speed. However, careful optimization of the microwave conditions is necessary to ensure reproducibility.

  • For larger-scale synthesis and process development , Route 2 is likely the more prudent choice. Its reliance on conventional heating and milder reagents makes it more readily scalable and potentially more cost-effective. The challenges associated with the handling of sulfur-containing reagents are well-established and can be managed with appropriate engineering controls.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the desired scale, available equipment, and the importance of speed versus scalability and robustness. It is recommended that both routes be initially explored on a small scale to determine the optimal conditions and to identify any unforeseen challenges before committing to a larger-scale campaign.

References

  • Koparir, P. (2019). Synthesis, antioxidant and antitumor activities of some of new cyclobutane containing triazoles derivatives. Taylor & Francis Online. [Link]

  • Zhou, C. et al. (2022). Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists. PMC. [Link]

  • Koparir, P. et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. [Link]

  • Gupta, R. & Gupta, A. (n.d.). A Review on 1, 2, 4 - Triazoles.
  • Bechara, W. S. et al. (2015). Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Bechara, W. S. et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Chemistry Portal. [Link]

  • (2023). Synthesis of 3,4,5‐trisubstituted‐1,2,4‐triazole. ResearchGate. [Link]

  • Koparir, P. (2019). Synthesis, antioxidant and antitumor activities of some of new cyclobutane containing triazoles derivatives. Taylor & Francis Online. [Link]

  • (2015). (PDF) Synthesis of Novel Triazolo Cyclobutane Nucleoside Analogs. ResearchGate. [Link]

  • (2026). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams via an Iron-Catalyzed [2+2] Cycloaddition | Request PDF. ResearchGate. [Link]

  • Wang, Y. et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities, such as (5-cyclobutyl-4-methyl-4H-1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities, such as (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol, requires a proactive and informed approach to personal protection. While specific safety data for this compound (CAS No. 1443981-35-8) is not extensively available, its structural classification as a 1,2,4-triazole derivative necessitates a high degree of caution.[1][2] This guide synthesizes established safety protocols for analogous triazole compounds to provide a robust framework for the safe handling, use, and disposal of this research chemical.

Hazard Identification and Risk Assessment: Understanding the Triazole Class

Compounds within the 1,2,4-triazole class are known to present several potential hazards. Analogous triazoles are classified as harmful if swallowed, capable of causing serious eye irritation, and are suspected of having the potential to damage fertility or harm an unborn child.[1] Therefore, it is imperative to handle (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol with the assumption that it carries similar risks. All handling should be confined to designated laboratory areas equipped for chemical work.[3][4]

Key Potential Hazards:

  • Acute Oral Toxicity: May be harmful if ingested.

  • Skin and Eye Irritation: Direct contact can cause irritation.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Reproductive Toxicity: Suspected risk based on related compounds.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is fundamental to mitigating the risks associated with handling (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the potential hazards of triazole compounds.

PPE Item Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes or airborne particles.[5][6]
Lab Coat Standard, fully-buttoned laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if dusts are generated or ventilation is inadequate.To prevent inhalation of dust or aerosols.[1][6]

Operational and Handling Protocols: A Step-by-Step Approach

Adherence to meticulous handling procedures is critical for ensuring a safe laboratory environment.

General Handling
  • Work Area Preparation: All manipulations of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][4][7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. If the material is a powder, moistening it slightly with a suitable solvent may be appropriate to prevent dust formation during transfer.[6]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.[1]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of recommended PPE.[1]

  • Contain the Spill:

    • For Solid Spills: Carefully sweep up the material and place it into a suitable, labeled container for disposal.[6]

    • For Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a sealed container for disposal.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[1]

Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol and any associated contaminated materials must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and in safety (EHS) office.[1]

  • Containerization: Collect all waste in a designated, clearly labeled, and sealed container.[1] The label should include the chemical name and all associated hazard warnings.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste management facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal Start Handling (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol CheckHazards Review known hazards of triazole class compounds Start->CheckHazards BasePPE Standard Lab Attire: - Closed-toe shoes - Long pants CheckHazards->BasePPE Always Required Gloves Chemically Resistant Gloves (e.g., Nitrile) BasePPE->Gloves EyeProtection Safety Glasses with Side Shields or Goggles Gloves->EyeProtection LabCoat Lab Coat EyeProtection->LabCoat Respiratory Work in Fume Hood LabCoat->Respiratory Waste Dispose as Hazardous Waste Respiratory->Waste After Use

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
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